6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE
6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE
Brand Name:
Vulcanchem
CAS No.:
129047-05-8
VCID:
VC0160150
InChI:
InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Molecular Formula:
C17H18N4O6
Molecular Weight:
374.3 g/mol
6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE
CAS No.: 129047-05-8
Main Products
VCID: VC0160150
Molecular Formula: C17H18N4O6
Molecular Weight: 374.3 g/mol
CAS No. | 129047-05-8 |
---|---|
Product Name | 6-NITRO-2-(1-PIPERAZINYL)-QUINOLINE MALEATE |
Molecular Formula | C17H18N4O6 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline |
Standard InChI | InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChIKey | LXOHMGALVZOYRF-BTJKTKAUSA-N |
Isomeric SMILES | C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=C\C(=O)O)\C(=O)O |
SMILES | C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O |
PubChem Compound | 11957672 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume